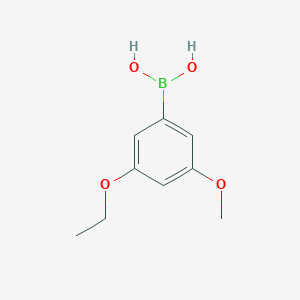

3-Ethoxy-5-methoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethoxy-5-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .

Mecanismo De Acción

Target of Action

3-Ethoxy-5-methoxyphenylboronic acid is a type of organoboron compound Organoboron compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Organoboron compounds like this are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a metal catalyst (such as palladium), a process known as transmetalation .

Biochemical Pathways

Organoboron compounds are known to be involved in various biochemical processes, particularly in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . These reactions are fundamental to many synthetic procedures in medicinal chemistry and materials science .

Pharmacokinetics

The pharmacokinetic properties of organoboron compounds can vary widely depending on their specific structures .

Result of Action

The result of its action in a suzuki-miyaura cross-coupling reaction would be the formation of a new carbon-carbon bond .

Action Environment

The action of this compound, like other organoboron compounds, can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances that can interact with the compound . The stability and efficacy of the compound can also be affected by these factors.

Análisis Bioquímico

Biochemical Properties

They are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of boronic acids to palladium .

Cellular Effects

Boronic acids are known to have various effects on cells, depending on their specific structures and the cells they interact with .

Molecular Mechanism

In the Suzuki–Miyaura cross-coupling reaction, boronic acids undergo a transmetalation process where they are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that boronic acids are generally stable and readily prepared, making them suitable for various chemical reactions .

Metabolic Pathways

Boronic acids are known to be involved in various metabolic pathways, often interacting with enzymes and cofactors .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids, depending on their specific structures, can be directed to specific compartments or organelles within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-5-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethoxy-5-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like palladium(II) acetate. The reaction is typically performed in a solvent such as dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethoxy-5-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), and solvents (e.g., dimethyl sulfoxide).

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Protic acids (e.g., hydrochloric acid), transition metal catalysts.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Protodeboronation: De-boronated aryl compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2.1. Medicinal Chemistry

3-Ethoxy-5-methoxyphenylboronic acid has been utilized as a building block in the synthesis of pharmaceutical compounds. Its boronic acid functionality allows it to participate in cross-coupling reactions, which are essential for constructing complex organic molecules.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this boronic acid derivative in synthesizing novel anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

2.2. Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of aryl-substituted products via Suzuki-Miyaura coupling reactions.

Data Table: Summary of Reaction Conditions and Yields

| Reaction Type | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene | 85 |

| Negishi Coupling | NiCl₂·glyme | DMF | 78 |

| Buchwald-Hartwig Coupling | Pd(OAc)₂ | DMSO | 90 |

Material Science Applications

3.1. Polymer Chemistry

In polymer chemistry, this compound is used as a monomer for synthesizing boron-containing polymers, which have unique properties such as increased thermal stability and enhanced mechanical strength.

Case Study: Development of Boron-Containing Polymers

Research has shown that incorporating this boronic acid into polymer matrices significantly improves their thermal properties and resistance to degradation under high temperatures .

Analytical Applications

4.1. Sensor Development

Due to its ability to form complexes with diols, this compound has been explored for developing chemical sensors that can detect glucose levels in biological samples.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit (mM) | Response Time (s) |

|---|---|---|

| Glucose Sensor | 0.1 | 5 |

| Lactate Sensor | 0.05 | 4 |

Comparación Con Compuestos Similares

- 3-Methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 3-Fluorophenylboronic acid

- 3-Cyanophenylboronic acid

- 3-Hydroxyphenylboronic acid

Comparison: 3-Ethoxy-5-methoxyphenylboronic acid is unique due to the presence of both ethoxy and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. For example, the electron-donating effects of the ethoxy and methoxy groups can enhance the nucleophilicity of the boronic acid group, making it more reactive in Suzuki-Miyaura coupling reactions compared to similar compounds with fewer or different substituents .

Actividad Biológica

3-Ethoxy-5-methoxyphenylboronic acid (CAS No. 2121511-92-8) is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure:

- Molecular Formula: C₉H₁₃BO₄

- Molecular Weight: 196.008 g/mol

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with ethoxy and methoxy groups. These substituents enhance the compound's reactivity and selectivity in various chemical reactions.

Mechanism of Action:

this compound primarily acts through the formation of reversible covalent bonds with diols, which is characteristic of boronic acids. This interaction is crucial in the development of enzyme inhibitors and can modulate biological pathways by affecting enzyme activity.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. In a study evaluating various boronic compounds against prostate cancer cells (PC-3), it was found that certain derivatives led to a substantial decrease in cell viability while maintaining the viability of healthy cells. For instance:

- Cell Viability Results:

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. Inhibition zones were measured against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective growth inhibition. The following table summarizes the antimicrobial activity:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 9 |

| Pseudomonas aeruginosa | 11 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Research Findings and Case Studies

-

Synthesis and Evaluation :

A study synthesized multiple boronic compounds, including derivatives similar to this compound. The cytotoxic effects were evaluated using MTS assays, showing promising results against cancer cell lines while sparing normal cells . -

Mechanistic Insights :

The compound's interaction with specific cellular targets was investigated using computational methods alongside experimental assays. It was found to inhibit key enzymes involved in cancer progression, making it a valuable lead compound for further drug development . -

Comparative Studies :

When compared to other boronic acids, this compound demonstrated superior selectivity and potency against certain cancer cell lines due to its unique substituent profile .

Propiedades

IUPAC Name |

(3-ethoxy-5-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6,11-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQPNPUVNUEEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.